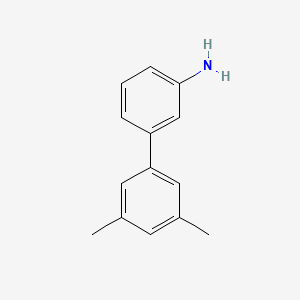

3-(3,5-Dimethylphenyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3,5-dimethylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURLSKOYQKDDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479022 | |

| Record name | 3-(3,5-Dimethylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783325-73-5 | |

| Record name | 3-(3,5-Dimethylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3,5 Dimethylphenyl Aniline and Its Structural Congeners

C-H Functionalization Approaches

Directly functionalizing an unactivated C-H bond represents a highly atom-economical and efficient strategy in organic synthesis. While ortho- and para-functionalization of anilines are well-established, targeting the less reactive meta-position has historically been a significant challenge. nih.gov Recent advancements have overcome this hurdle through innovative cooperative catalytic systems.

Direct Meta-C-H Arylation of Non-Directed Aniline (B41778) Scaffolds

A groundbreaking approach for the synthesis of meta-arylated anilines involves the direct C-H arylation of aniline derivatives without the need for pre-installed directing groups. nih.gov This strategy simplifies the synthetic sequence and avoids additional protection-deprotection steps.

A highly effective method for the meta-C-H arylation of non-directed anilines employs a cooperative catalytic system comprising palladium, a specialized S,O-ligand, and norbornene (NBE). nih.govresearchgate.net This system operates under mild conditions and demonstrates broad applicability across a wide range of aniline derivatives and aryl iodides. nih.gov The reaction is operationally simple and has proven to be scalable, making it a synthetically valuable tool. nih.gov The combination of these three components is crucial; the reaction is ineffective if any one of the palladium catalyst, the S,O-ligand, or the norbornene mediator is omitted. researchgate.net

This methodology is compatible with anilines bearing both electron-donating and electron-withdrawing groups at various positions. nih.gov For particularly electron-deficient substrates, a modified norbornene, methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate (NBE-CO2Me), can be used to achieve high yields. nih.gov

Table 1: Palladium-Catalyzed Meta-Arylation of Aniline Derivatives

| Aniline Substrate | Aryl Iodide Coupling Partner | Yield (%) |

|---|---|---|

| N,N-dibenzyl-3-methylaniline | 4-iodotoluene | 85% |

| N,N-dibenzylaniline | 1-iodo-4-(trifluoromethyl)benzene | 75% |

| 3,5-dimethylaniline (B87155) (Boc-protected) | 1-iodo-4-methoxybenzene | 70% |

| Quinoline | 1-iodo-3,5-dimethylbenzene | 57% |

| N-Boc-2-fluoroaniline | 1-iodo-4-cyanobenzene | 82% |

This table presents a selection of substrates and their corresponding yields under optimized Pd/S,O-ligand/Norbornene catalytic conditions. Data compiled from multiple studies. researchgate.net

The remarkable meta-selectivity of this reaction is achieved through a relay process orchestrated by the cooperative catalytic system. researchgate.net The mechanism avoids the electronically favored ortho/para functionalization by involving a unique palladium-norbornene complex. The cycle is initiated by the formation of an Ar-Pd(II) species from the aryl iodide. This complex is then intercepted by norbornene. A subsequent ortho-C-H activation of the aniline substrate by this complex is followed by a migratory insertion of norbornene, which relays the palladium catalyst to the meta-position of the aniline ring.

Preliminary mechanistic investigations, including deuterium (B1214612) labeling experiments and the isolation of palladium complexes, have provided insights into the substituent effects of both the aniline substrate and the norbornene mediator during the critical meta-C-H activation step. nih.gov The electronic properties of the aniline and the steric profile of the norbornene derivative can be fine-tuned to optimize the reaction's efficiency and selectivity. nih.govnih.gov The S,O-ligand plays a crucial role in promoting the C-H activation process and maintaining the stability and activity of the palladium catalyst throughout the cycle. researchgate.net

Molybdenum-Catalyzed Benzannulation Reactions

An alternative and highly innovative strategy for constructing polysubstituted anilines is through molybdenum-catalyzed benzannulation. This approach builds the aniline ring from acyclic precursors in a single, efficient step.

A novel and efficient synthesis of 2,4-di- and 2,4,6-trisubstituted anilines has been developed using a simple molybdenum(VI) catalyst. researchgate.netnih.gov This method involves the intermolecular coupling of readily accessible ynones and allylic amines to produce a diverse array of aniline products in good to excellent yields. nih.gov The methodology is robust, modular, and provides access to valuable substituted anilines that may be difficult to prepare using other methods. researchgate.netnih.gov The synthetic utility of this reaction has been demonstrated through gram-scale applications and the derivatization of bioactive molecules. nih.gov

Table 2: Molybdenum-Catalyzed Synthesis of Substituted Anilines

| Ynone Substrate | Allylic Amine Substrate | Aniline Product | Yield (%) |

|---|---|---|---|

| 1-phenylprop-2-yn-1-one | Allylamine | 4-methyl-2-phenylaniline | 92% |

| 1-(4-methoxyphenyl)prop-2-yn-1-one | N-methylallylamine | 2-(4-methoxyphenyl)-N,4-dimethylaniline | 88% |

| 1-(thiophen-2-yl)prop-2-yn-1-one | Allylamine | 4-methyl-2-(thiophen-2-yl)aniline | 95% |

| 1-(3,5-dimethylphenyl)prop-2-yn-1-one | Allylamine | 2-(3,5-dimethylphenyl)-4-methylaniline | 85% |

| 1-phenylbut-2-yn-1-one | Allylamine | 2-phenyl-4,6-dimethylaniline | 89% |

This table illustrates the scope of the molybdenum-catalyzed aniline synthesis with various ynones and allylic amines. Data sourced from published research. researchgate.netnih.gov

Mechanistic studies suggest that the formation of the aniline ring proceeds through a sophisticated cascade of reactions. researchgate.netnih.gov The proposed sequence is initiated by an aza-Michael addition of the allylic amine to the ynone. This is followed by a series of transformations including a nih.govnih.gov-proton shift , cyclization , and dehydration . The key steps that form the aromatic ring are a 6π-electrocyclization followed by a final aromatization step to yield the stable aniline product. nih.gov This elegant cascade reaction efficiently constructs the complex aniline core from simple, linear starting materials in a single catalytic operation. researchgate.netnih.gov

Reductive and Alkylation Transformations

Reductive and alkylation processes are fundamental to the synthesis of complex aniline derivatives. These methods transform precursor molecules, such as nitroaromatics, into the desired aniline core, which can then be further functionalized through N-alkylation.

The reduction of nitroarenes is a primary method for synthesizing anilines. nih.gov Traditional methods often rely on heterogeneous catalysts with hydrogen gas at high temperatures and pressures, which can be hazardous and lack selectivity for molecules with sensitive functional groups. nih.gov A more sustainable alternative is the electrocatalytic reduction of nitrobenzene (B124822) precursors. nih.govnih.gov This approach operates at room temperature in aqueous solutions, avoiding the need for hydrogen gas or harsh sacrificial reagents. nih.gov

This method often employs a redox mediator, such as a polyoxometalate, which accepts electrons from the cathode and then reduces the nitrobenzene derivative in solution. nih.govnih.govresearchgate.net This indirect, mediated approach demonstrates significantly higher selectivity for the desired aniline product compared to the direct, unmediated electrochemical reduction at the electrode surface. nih.govresearchgate.net The reaction proceeds through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine before yielding the final aniline product. rsc.org The process is highly effective for a variety of substituted nitroarenes, including those with groups that might be susceptible to reduction under harsher traditional conditions. nih.gov

Table 1: Electrocatalytic Reduction of Various Substituted Nitroarenes This table presents the conversion and selectivity data for the electrocatalytic reduction of different nitroarene substrates using a polyoxometalate mediator.

| Substrate (Nitroarene) | Conversion (%) | Selectivity for Aniline Derivative (%) |

| Nitrobenzene | >99 | >99 |

| 4-Nitrotoluene | >99 | >99 |

| 4-Nitroanisole | >99 | >99 |

| 4-Nitrobenzaldehyde | 85 | 80 |

| 4-Nitroacetophenone | 80 | 75 |

| Ethyl-4-nitrobenzoate | >99 | >99 |

| 3-Nitrobenzonitrile | >99 | >99 |

Data sourced from studies on polyoxometalate-mediated electrocatalysis. researchgate.net

N-alkylation is a crucial step for modifying the properties of aniline derivatives. Reductive amination, a process that combines amine formation and reduction in a single pot, offers an efficient route to N-alkylated products.

A versatile method for the mono-N-alkylation of anilines involves a one-pot reductive amination catalyzed by palladium-on-carbon (Pd/C). encyclopedia.pubrsc.org In this strategy, ammonium (B1175870) formate (B1220265) (HCOONH₄) serves as an efficient in situ hydrogen donor, eliminating the need for gaseous hydrogen. encyclopedia.puborganic-chemistry.org The reaction can start from either a nitroarene or an aniline, which reacts with an aldehyde to form an imine intermediate. This intermediate is then immediately reduced by the Pd/C-ammonium formate system to yield the corresponding N-alkylated aniline. encyclopedia.pub

This protocol is noted for being environmentally benign, often proceeding at room temperature in aqueous solvent systems like 2-propanol/water. encyclopedia.pub It demonstrates good to excellent yields for the mono-N-alkylation of various anilines with aliphatic aldehydes. encyclopedia.pub The catalyst, Pd/C, has also been shown to be reusable for multiple cycles, adding to the method's sustainability. encyclopedia.pub

Table 2: Pd/C-Catalyzed Reductive Alkylation of Nitroarenes with Aldehydes This table showcases the yields of N-alkylated anilines synthesized via a one-pot reaction using Pd/C and ammonium formate.

| Nitroarene | Aldehyde | Product | Yield (%) |

| Nitrobenzene | Butyraldehyde | N-Butylaniline | 99 |

| 4-Chloronitrobenzene | Butyraldehyde | N-Butyl-4-chloroaniline | 97 |

| 4-Methylnitrobenzene | Cyclohexanecarboxaldehyde | N-Cyclohexylmethyl-4-methylaniline | 95 |

| Nitrobenzene | Isovaleraldehyde | N-(3-Methylbutyl)aniline | 99 |

| 3-Nitrotoluene | Propionaldehyde | N-Propyl-3-methylaniline | 96 |

Data adapted from Rhee and co-workers' protocol for mono-N-alkylation. encyclopedia.pubrsc.org

A significant challenge in N-alkylation is preventing over-alkylation, which leads to mixtures of secondary and tertiary amines, and sometimes even quaternary ammonium salts. rsc.org This occurs because the secondary amine product is often more nucleophilic than the primary aniline starting material. researchgate.net Several strategies have been developed to achieve selective mono- or dialkylation.

One effective approach involves conducting the reaction in ionic liquids. rsc.orgresearchgate.net These solvents can influence the reactivity and chemoselectivity of the alkylation process, often favoring mono-alkylation. The selectivity in ionic liquids can be tuned by altering the anion's hydrogen bond acceptor ability. rsc.org

Another strategy is the "self-limiting alkylation" of N-aminopyridinium salts. nih.govacs.org In this method, an aniline is first converted to an N-aryl-N-aminopyridinium salt. Deprotonation creates a highly nucleophilic ylide that reacts with an alkyl halide. The resulting N-alkylated product is significantly less nucleophilic, thus preventing a second alkylation event. nih.govacs.org

For selective dialkylation, reaction conditions can be modified. For instance, using specific bases like potassium carbonate in an aqueous alcohol solution has been shown to achieve highly selective N,N-diallylation of anilines with allyl bromide, often without needing a metal catalyst. researchgate.net The choice of catalyst, solvent, and reaction temperature are all critical factors in controlling the degree of alkylation. google.commdma.ch

N-Alkylation and Reductive Amination Strategies

Condensation and Cyclization Reactions

Condensation reactions are vital for creating carbon-nitrogen double bonds, which are key structural motifs in many functional molecules and synthetic intermediates.

Aniline derivatives readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases (-C=N-). edu.krdacta.co.in This reaction is typically reversible and can be catalyzed by either an acid or a base. edu.krdacta.co.in

The mechanism involves a three-step reversible process:

Nucleophilic Attack: The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate. nih.gov

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom yields a neutral carbinolamine intermediate. nih.gov

Dehydration: Elimination of a water molecule from the carbinolamine results in the formation of the carbon-nitrogen double bond of the imine. nih.gov

Schiff bases are not only stable compounds but also serve as versatile intermediates in organic synthesis for preparing heterocycles and other nitrogen-containing molecules. edu.krd The stability of the resulting Schiff base is influenced by the structure of the parent aniline and carbonyl compound; aromatic aldehydes generally form more stable Schiff bases than aliphatic ones. acta.co.in

Table 3: Examples of Schiff Base Formation This table provides examples of Schiff bases synthesized from the condensation of various anilines and carbonyl compounds.

| Aniline Derivative | Carbonyl Compound | Schiff Base Product Name |

| Aniline | Benzaldehyde | N-Benzylideneaniline |

| 4-Morpholinoaniline | Vanillin | 4-((4-Morpholinoanilino)methyl)-2-methoxyphenol |

| 4-Morpholinoaniline | 4-Hydroxybenzophenone | (E)-4-((4-Morpholinophenyl)imino)methyl)phenol |

| Aniline | Salicylaldehyde | 2-((Phenylimino)methyl)phenol |

| 2-Bromo-4-(trifluoromethoxy)aniline | 2-Hydroxybenzaldehyde | 2-((2-Bromo-4-(trifluoromethoxy)phenyl)imino)methyl)phenol |

Data sourced from various studies on Schiff base synthesis. edu.krdacta.co.inresearchgate.net

Cyclization Reactions in Heterocyclic Compound Synthesis

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds. The specific nature of the arylamine starting material, including the substitution pattern on the aromatic ring, plays a critical role in the reaction pathway and the properties of the final product.

N-Aryl-β-alanines are valuable intermediates for the synthesis of various heterocyclic systems, including pyrimidinediones and pyridones. These structures form the core of many compounds with applications as pharmaceuticals, fungicides, and herbicides. The synthesis begins with the formation of the N-aryl-β-alanine itself, typically through the reaction of an aromatic amine with an α,β-unsaturated acid.

In a relevant study, N-(3,5-dimethylphenyl)-β-alanine was synthesized and used as a precursor for heterocyclic rings. nih.govresearchgate.netnih.govktu.edu The reaction of N-(3,5-dimethylphenyl)-β-alanine with urea (B33335) in refluxing acetic acid, followed by the addition of concentrated hydrochloric acid, yields 1-(3,5-dimethylphenyl)dihydro-2,4(1H,3H)pyrimidinedione. nih.govresearchgate.net Similarly, reaction with potassium thiocyanate (B1210189) can produce the corresponding 2-thio analogue. nih.govnih.govktu.edu

Furthermore, the condensation of N-(3,5-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate (B1235776) leads to the formation of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone, demonstrating the versatility of these intermediates in constructing six-membered heterocyclic rings. nih.govnih.govktu.edu

Table 1: Synthesis of Pyrimidinediones and Pyridones from N-(3,5-dimethylphenyl)-β-alanine Derivatives nih.govresearchgate.netnih.gov

| Starting Material | Reagent | Product |

|---|---|---|

| N-(3,5-dimethylphenyl)-β-alanine | Urea, Acetic Acid, HCl | 1-(3,5-dimethylphenyl)dihydro-2,4(1H,3H)pyrimidinedione |

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry. Condensation reactions are a common strategy for synthesizing 3-substituted indolin-2-one derivatives. mdpi.comnih.gov These reactions often involve the condensation of an indolin-2-one with an aldehyde or ketone.

Indoles are among the most important heterocyclic motifs in drug discovery. Transition metal-catalyzed cyclization of 2-(alkynyl)-anilines is a powerful method for their synthesis. rsc.orgresearchgate.net Zinc-catalyzed hydroelementation and cyclization reactions of alkynyl derivatives have been developed, offering mild reaction conditions. nih.gov

The reaction of electron-rich arylamines with vicinal diones under acidic conditions can lead to the formation of bisindolines and indolinones through a double cyclization reaction. A study demonstrated this transformation using 3,5-dimethoxyaniline (B133145), an analogue of 3,5-dimethylaniline. researchgate.net

The proposed mechanism involves a Friedel-Crafts type electrophilic attack on the electron-rich aryl ring of the aniline derivative. researchgate.net The reaction outcome is highly dependent on the specific substrates and reaction conditions, such as solvent, acid, and temperature. For example, the reaction of 3,5-dimethoxyaniline with 2,3-butanedione (B143835) in polar acidic conditions yielded a tetramethoxybisindole. researchgate.net Under different conditions, the reaction with benzil (B1666583) produced an indolinone as the major product and a bisindoline as a minor product. researchgate.net This methodology suggests that 3,5-dimethylaniline, with its activated aromatic ring, could similarly serve as a substrate for the synthesis of substituted bisindolines and indolinones.

Phthalimide Synthesis via Reaction of 3,5-Dimethylaniline with Anhydrides

The synthesis of N-substituted phthalimides is a fundamental transformation in organic chemistry, often achieved through the dehydrative condensation of a primary amine with phthalic anhydride (B1165640). jetir.orgsphinxsai.com This reaction is robust and can be carried out by heating the amine and anhydride in a solvent like glacial acetic acid. sphinxsai.comnih.gov

3,5-Dimethylaniline serves as a suitable primary arylamine for this reaction. nih.govsigmaaldrich.com The reaction proceeds by nucleophilic attack of the amino group of 3,5-dimethylaniline on one of the carbonyl carbons of the anhydride. This is followed by an intramolecular cyclization and dehydration to yield N-(3,5-dimethylphenyl)phthalimide. The use of catalysts such as montmorillonite-KSF clay can promote the reaction under milder conditions, aligning with green chemistry principles. jetir.org

Table 2: General Conditions for Phthalimide Synthesis

| Reactant 1 | Reactant 2 | Solvent/Catalyst | General Outcome |

|---|---|---|---|

| Primary Amine (e.g., 3,5-Dimethylaniline) | Phthalic Anhydride | Acetic Acid (reflux) | N-Substituted Phthalimide |

Strategic Use of 3,5-Dimethylaniline as a Key Building Block in Complex Molecule Construction

3,5-Dimethylaniline is a versatile building block in organic synthesis, primarily utilized in the manufacture of dyes and polymers. nih.govsigmaaldrich.com Its utility stems from the nucleophilic amino group and the substituted aromatic ring, which can undergo various transformations.

It is a key precursor for azo dyes and can be polymerized in the presence of an oxidant like cerium(IV) sulfate. sigmaaldrich.com Furthermore, 3,5-dimethylaniline has been used in the synthesis of chiral packing materials for high-performance liquid chromatography (HPLC). sigmaaldrich.com Its role as a starting material for the N-aryl-β-alanines used in heterocyclic synthesis, as detailed previously, further underscores its importance as a foundational molecule for constructing more complex chemical architectures. nih.govnih.gov The presence of the two methyl groups on the aromatic ring influences the electronic properties and steric environment, which can be strategically exploited in multi-step syntheses.

Incorporation into Amide Structures

The nucleophilic nature of the amino group in 3,5-dimethylaniline makes it an ideal substrate for acylation reactions, leading to the formation of stable amide bonds. This reactivity is fundamental to integrating the 3,5-dimethylphenyl moiety into larger molecules, such as pharmacologically relevant benzamides or functionalized amic acids.

One prominent example is the synthesis of 3-Amino-N-(3,5-dimethylphenyl)benzamide . While specific literature on this exact molecule is limited, its synthesis can be reliably achieved through a standard, two-step procedure analogous to the preparation of similar N-aryl benzamides. google.com The process begins with the acylation of 3,5-dimethylaniline using 3-nitrobenzoyl chloride in the presence of a base like potassium carbonate to form the nitro-intermediate, N-(3,5-dimethylphenyl)-3-nitrobenzamide. The subsequent step involves the chemical reduction of the nitro group to an amine, typically using catalytic hydrogenation with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride, to yield the final product. google.com

A more direct amide synthesis is demonstrated in the preparation of N-(3,5-Dimethylphenyl)succinamic acid . This compound is formed through the reaction of 3,5-dimethylaniline with succinic anhydride. nih.gov The reaction involves the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of the anhydride, leading to the opening of the succinic anhydride ring. This process is typically conducted in a suitable organic solvent like toluene. nih.gov The resulting amic acid precipitates from the solution and can be isolated and purified by recrystallization from ethanol. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Reference |

| 3,5-Dimethylaniline | Succinic anhydride | Toluene | Stirring at room temperature | N-(3,5-Dimethylphenyl)succinamic acid | nih.gov |

Assembly of Substituted Sulfonamide Derivatives

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and 3,5-dimethylaniline is a readily available precursor for creating N-substituted sulfonamide derivatives. The most common and effective method for this transformation is the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.netijarsct.co.in

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of 3,5-dimethylaniline on the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or an aqueous solution of sodium carbonate or sodium bicarbonate, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the reaction to completion. icm.edu.plnih.gov For amines that are not water-soluble, the use of a phase transfer catalyst can facilitate the reaction in a biphasic system. icm.edu.pl This methodology is highly versatile, allowing for the introduction of a wide variety of aryl or alkyl groups on the sulfonyl moiety, leading to a large library of potential derivatives. researchgate.net

| Reactant 1 | General Reactant 2 | Reagent | General Conditions | Product Class |

| 3,5-Dimethylaniline | R-SO₂Cl (Sulfonyl chloride) | Base (e.g., Pyridine, Na₂CO₃) | Room temperature or gentle heating in a suitable solvent | N-(3,5-Dimethylphenyl)sulfonamide |

Development of Guanidine (B92328) Derivatives

Guanidines are a class of compounds characterized by a central carbon atom bonded to three nitrogen atoms. Diarylguanidines, in particular, have been investigated for their biological activities. nih.gov The synthesis of N-(3,5-dimethylphenyl)-N'-(2-trifluoromethylphenyl)guanidine is a specific example that highlights the incorporation of the 3,5-dimethylaniline scaffold into a complex guanidine structure.

A patented process for the preparation of this compound involves reacting a salt of a precursor compound with the corresponding aniline derivative in a polar organic solvent. wipo.int General synthetic routes to N,N'-disubstituted guanidines often proceed through the reaction of an amine with a cyanamide (B42294) or a carbodiimide (B86325) intermediate. For instance, 3,5-dimethylaniline can be reacted with an appropriate N-aryl cyanamide under acidic conditions to promote the amination of the cyanamide and form the guanidine linkage. researchgate.net Alternatively, reaction with a carbodiimide followed by rearrangement or further reaction can also yield the desired guanidine product. These methods provide a framework for constructing complex guanidine derivatives with precise control over the substitution pattern on the nitrogen atoms.

Synthesis of Specialized Monomers and Ligands

The unique electronic and steric properties of the 3,5-dimethylphenyl group make it a valuable component in the design of specialized monomers for polymers and ligands for coordination chemistry.

Surface-Active Comonomers: Surface-active ionic liquids (SAILs) and other surfactants are amphiphilic molecules containing a polar head group and a nonpolar tail. nih.gov 3,5-Dimethylaniline can serve as a precursor for the aromatic head group of such molecules. A synthetic strategy could involve the N-alkylation of 3,5-dimethylaniline with a long-chain alkyl halide (e.g., 1-bromooctane) to introduce the hydrophobic tail. Subsequent chemical modification of the aromatic ring or the nitrogen atom could be performed to introduce or enhance the polarity of the head group, thus creating a surface-active molecule. These monomers can then be polymerized or used as additives in various formulations.

N-Substituted Anilidophosphine Ligands: Bis(phosphino)amine ligands, which feature a P-N-P skeleton, are versatile in coordination chemistry and catalysis. researchgate.net An N-substituted anilidophosphine ligand incorporating the 3,5-dimethylaniline core can be synthesized by reacting 3,5-dimethylaniline with two equivalents of a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl). The reaction is typically carried out in the presence of a base (e.g., triethylamine) to scavenge the HCl byproduct. The resulting N,N-bis(diphenylphosphino)-3,5-dimethylaniline ligand can coordinate to various transition metals through its phosphorus centers, with the electronic properties of the ligand being fine-tuned by the dimethyl-substituted aryl backbone. researchgate.net

Tripodal Silanolate Ligands: In the field of inorganic and organometallic chemistry, sterically demanding ligands are crucial for stabilizing reactive metal centers. The 3,5-dimethylphenyl group is a key component of the renowned Cummins complex, [(tBu)(Ar)N]₃Mo, where Ar is 3,5-dimethylphenyl. nih.gov This moiety is part of a tripodal amido ligand that provides significant steric bulk. Similarly, tripodal silanolate ligands have been developed where 3,5-dimethylphenyl substituents are placed on silicon atoms within the ligand framework. nih.govresearchgate.net The synthesis of these complex ligands is a multi-step process. It involves creating a central tripodal scaffold and then introducing the 3,5-dimethylphenyl groups, often via Grignard reactions or other C-C or C-Si bond-forming reactions. These ligands create a protective "fence" around a metal center, enabling the study of unusual coordination geometries and reactivity. researchgate.net

Advanced Characterization Methodologies in the Research of 3 3,5 Dimethylphenyl Aniline Compounds

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for probing the molecular structure of 3-(3,5-dimethylphenyl)aniline. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their atomic composition, bonding, and electronic environment.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present (aliphatic, aromatic, quaternary).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shift (δ) of these protons is influenced by their local electronic environment. The aromatic protons on the two different rings would appear in the typical downfield region for aromatic compounds (approx. 6.5-7.5 ppm). The two methyl groups, being equivalent, would produce a single, sharp signal in the aliphatic region (approx. 2.3 ppm). The amine protons would appear as a broader signal whose position can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The molecule has 14 carbon atoms, but due to symmetry in the dimethylphenyl ring, fewer than 14 signals would be expected. The carbons bearing methyl groups and the carbon attached to the amine group would have characteristic chemical shifts.

Table 3.1.1.1-A: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 4H | Aromatic protons on the aniline (B41778) ring |

| ~7.0-7.1 | Singlet | 1H | Aromatic proton between methyl groups |

| ~6.8-7.0 | Singlet | 2H | Aromatic protons on the dimethylphenyl ring |

| ~3.7 | Broad Singlet | 2H | -NH₂ protons |

| ~2.3 | Singlet | 6H | -CH₃ protons |

Table 3.1.1.1-B: Predicted ¹³C NMR Spectral Data for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~147 | Quaternary | C-NH₂ |

| ~142 | Quaternary | C-C (biphenyl linkage) |

| ~139 | Quaternary | C-CH₃ |

| ~129 | Tertiary | Aromatic C-H |

| ~128 | Tertiary | Aromatic C-H |

| ~126 | Tertiary | Aromatic C-H |

| ~118 | Tertiary | Aromatic C-H |

| ~115 | Tertiary | Aromatic C-H |

| ~21 | Primary | -CH₃ |

Heteronuclear Correlation (HETCOR) spectroscopy is a two-dimensional NMR technique that is used to determine direct one-bond correlations between protons and the carbon atoms they are attached to. In a HETCOR spectrum of this compound, a cross-peak would appear for each C-H bond, correlating the ¹H chemical shift on one axis with the ¹³C chemical shift on the other.

This technique would be invaluable for confirming the assignments made in the 1D NMR spectra. For instance, it would definitively link the proton signal at ~2.3 ppm to the carbon signal at ~21 ppm, confirming their assignment to the methyl groups. Likewise, each aromatic proton signal would be correlated with its corresponding aromatic carbon signal, aiding in the complete and unambiguous assignment of the complex aromatic regions of the spectrum.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence.

In the IR spectrum of this compound, the most characteristic absorptions would be from the N-H bonds of the primary amine and the C-H bonds of the aromatic rings and methyl groups. Primary amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. The spectrum would also feature C=C stretching bands for the aromatic rings around 1500-1600 cm⁻¹ and a C-N stretching band.

Table 3.1.2-A: Characteristic IR Absorption Bands Expected for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| 3450-3350 | N-H | Asymmetric & Symmetric Stretch | Medium |

| 3100-3000 | C-H | Aromatic Stretch | Medium-Weak |

| 2980-2850 | C-H | Aliphatic Stretch (CH₃) | Medium |

| 1620-1580 | C=C | Aromatic Ring Stretch | Strong-Medium |

| 1320-1250 | C-N | Stretch | Strong-Medium |

| 850-750 | C-H | Aromatic Out-of-plane Bend | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as the aromatic rings in this compound. The biphenyl (B1667301) system and the aniline moiety both act as chromophores. The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure. For this compound, one would expect to observe strong absorptions in the UV region, likely corresponding to π → π* transitions within the aromatic systems.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, can yield significant structural information. In Electron Impact Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.

The EIMS spectrum of this compound (molecular weight: 197.28 g/mol ) would show a molecular ion peak (M⁺˙) at m/z ≈ 197. The fragmentation pattern would be key to confirming the structure. Expected fragmentation could include the loss of a methyl group (-15 amu) to give a fragment at m/z 182, or cleavage of the bond between the two phenyl rings. The stability of the aromatic rings would lead to a number of characteristic aromatic fragments.

Table 3.1.4-A: Predicted Key Fragments in the EIMS of this compound

| m/z Value | Ion | Possible Identity |

| 197 | [M]⁺˙ | Molecular Ion |

| 182 | [M - CH₃]⁺ | Loss of a methyl group |

| 105 | [C₈H₉]⁺ | Dimethylphenyl fragment |

| 91 | [C₆H₅N]⁺ | Aniline fragment |

Computational and Theoretical Investigations of 3 3,5 Dimethylphenyl Aniline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for investigating the structural, electronic, and spectroscopic properties of molecules, providing insights that are often complementary to experimental data. These computational methods allow for a detailed exploration of molecular characteristics at the atomic level.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that has proven to be a cost-effective and reliable approach for studying the properties of medium-sized organic molecules. materialsciencejournal.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for such studies, often in conjunction with various basis sets like 6-311++G(d,p), to provide a balance between accuracy and computational cost. asianpubs.orgresearchgate.net

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. For 3-(3,5-Dimethylphenyl)aniline, this involves determining the most stable arrangement of its two phenyl rings and the amino group. The dihedral angle between the two phenyl rings is a critical parameter. Due to steric hindrance between the hydrogen atoms on adjacent rings, a perfectly planar conformation is generally not the most stable. The geometry is optimized until a stationary point is found, which is confirmed as a minimum by ensuring all calculated vibrational frequencies are real.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C-N | 1.401 |

| N-H | 1.008 | |

| C-C (inter-ring) | 1.490 | |

| C-C (in aniline (B41778) ring) | 1.395 (avg.) | |

| C-C (in dimethylphenyl ring) | 1.396 (avg.) | |

| C-H (aromatic) | 1.084 (avg.) | |

| C-H (methyl) | 1.093 (avg.) | |

| **Bond Angles (°) ** | C-N-H | 113.5 |

| H-N-H | 110.0 | |

| C-C-N | 120.5 |

This table contains interactive data. You can sort and filter the information as needed.

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The results are valuable for assigning experimental spectral bands to specific molecular vibrations. sphinxsai.com Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are commonly scaled by empirical factors (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. asianpubs.org

Table 2: Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| N-H asymmetric stretch | 3505 | 3365 |

| N-H symmetric stretch | 3410 | 3274 |

| C-H aromatic stretch | 3065 (avg.) | 2942 |

| C-H methyl stretch | 2980 (avg.) | 2861 |

| C=C aromatic stretch | 1610 (avg.) | 1546 |

| N-H scissoring | 1595 | 1531 |

This table contains interactive data. You can sort and filter the information as needed.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts. researchgate.net This method has become a popular tool for predicting both ¹H and ¹³C NMR spectra, often achieving accuracy that is close to experimental values (with root mean square errors typically between 0.2–0.4 ppm for ¹H shifts). nih.govnih.gov Calculations are usually performed on the optimized geometry, and the computed isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aniline Ring C1-NH₂ | - | 147.2 |

| Aniline Ring C2/C6 | 7.15 | 116.0 |

| Aniline Ring C3-C | - | 142.5 |

| Aniline Ring C4 | 6.80 | 115.5 |

| Aniline Ring C5 | 7.20 | 129.8 |

| Amino Group (NH₂) | 3.75 | - |

| Dimethylphenyl Ring C1' | - | 139.0 |

| Dimethylphenyl Ring C2'/C6' | 7.25 | 127.5 |

| Dimethylphenyl Ring C3'/C5' | - | 138.8 |

| Dimethylphenyl Ring C4' | 7.05 | 124.0 |

This table contains interactive data. You can sort and filter the information as needed.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). scribd.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. sciencegate.app For molecules like this compound, the HOMO is typically localized on the electron-rich aniline ring, particularly on the nitrogen atom and the π-system. In contrast, the LUMO is generally distributed over the π-antibonding orbitals of the aromatic rings. researchgate.net

Table 4: Calculated Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -5.25 |

| E_LUMO | -0.15 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

| Ionization Potential (I ≈ -E_HOMO) | 5.25 |

| Electron Affinity (A ≈ -E_LUMO) | 0.15 |

This table contains interactive data. You can sort and filter the information as needed.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comthaiscience.info The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.comresearchgate.net For this compound, the most negative region is expected to be localized around the lone pair of the nitrogen atom in the amino group, making it the primary site for electrophilic interaction.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a method for partitioning the molecular electron density into atomic basins. wikipedia.org By integrating the electron density within these basins, one can calculate various atomic properties, including atomic charges. stackexchange.com This provides a more rigorous definition of atomic charge compared to other methods. The AIM analysis for this compound would quantify the electron-donating effect of the amino group and the methyl groups on the aromatic systems.

Table 5: Calculated AIM Atomic Charges for Selected Atoms

| Atom | Atomic Charge (e) |

|---|---|

| N (amino group) | -1.15 |

| H (on N) | +0.45 |

| C (attached to N) | +0.75 |

| C (para to N on aniline ring) | -0.10 |

| C (meta, methyl-substituted) | -0.08 |

This table contains interactive data. You can sort and filter the information as needed.

Density Functional Theory (DFT) Studies

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods are frequently used to predict the NLO properties of organic molecules. Studies on analogues of this compound, such as halogenated aniline oligomers, have shown that these molecules can be promising candidates for NLO applications. researchgate.net

Theoretical calculations, such as those using the Austin Model 1 (AM1) Hamiltonian with the Time-Dependent Hartree-Fock (TDHF) method, are employed to determine the first (β) and second (γ) hyperpolarizabilities, which are key indicators of NLO activity. researchgate.net Research on halogenated aniline trimers and hexamers has demonstrated that the introduction of electron-donating groups (like dimethylamine) and halogens can significantly enhance the hyperpolarizability values. researchgate.net For instance, a pernigraniline hexamer containing fluorine and dimethylamine substituents was found to have a high dynamic β hyperpolarizability, making it suitable for second-harmonic generation (SHG). researchgate.net Similarly, the highest γ values for third-harmonic generation (THG) were observed for halogenated pernigraniline hexamers with a dimethylamine substituent. researchgate.net

Investigations into other aniline derivatives, such as 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline (2,5 DPPA), have also shown significant NLO properties, with second harmonic generation (SHG) efficiency 1.25 times greater than the reference material KDP. researchgate.net The third-order non-linear susceptibility of related materials has been measured using techniques like the Z-scan method. researchgate.net These computational and experimental findings on analogous systems suggest that this compound could also possess interesting NLO properties worthy of investigation.

Table 1: Calculated NLO Properties of Halogenated Aniline Oligomers This table is representative of data found in computational studies on aniline analogues.

| Compound (Trimer, Emeraldine form) | Substituent | Static β (a.u.) | Dynamic β (1060 nm) (a.u.) | Static γ (10⁻³⁶ esu) | Dynamic γ (1060 nm) (10⁻³⁶ esu) |

|---|---|---|---|---|---|

| Fluorinated Aniline | -F | 1.2 | 1.9 | 10.5 | 18.2 |

| Chlorinated Aniline | -Cl | 1.5 | 2.3 | 14.8 | 25.4 |

| Brominated Aniline | -Br | 1.6 | 2.5 | 17.5 | 29.9 |

| Iodinated Aniline | -I | 1.8 | 2.8 | 23.6 | 40.1 |

Data derived from theoretical studies on aniline oligomers. researchgate.net

Potential Energy Surface (PES) Scanning for Conformational Stability Determination

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule and identify its most stable geometries. This is achieved by systematically changing specific dihedral angles (torsion angles) and calculating the corresponding energy at each point, often using methods like Density Functional Theory (DFT). researchgate.net

For a molecule like this compound, key rotatable bonds include the C-N bond linking the aniline nitrogen to the phenyl ring and the C-C bond connecting the two aromatic rings. A PES scan rotating around these bonds would reveal the energy barriers between different conformations and identify the lowest-energy (most stable) conformers.

This methodology has been applied to complex aniline derivatives, such as the tyrosine kinase inhibitor Dacomitinib, to understand its conformational properties in solution. researchgate.net In such studies, a specific dihedral angle is rotated, and the energy profile is mapped to locate local minima (stable conformers) and maxima (transition states). researchgate.net The resulting 3D structures at these points provide insight into how molecular geometry affects stability. researchgate.net Understanding the preferred conformation of this compound is essential for predicting its reactivity, intermolecular interactions, and how it might bind to a biological target or self-assemble in materials.

Theoretical Insights into Metal-Metal Bonding and Ligand Effects in Coordination Complexes

While this compound acts as a ligand in coordination complexes, theoretical chemistry offers profound insights into the nature of the resulting metal-ligand bonds. Computational methods like DFT are used to optimize the geometry of metal complexes and analyze their electronic structure. nih.govsemanticscholar.org

Molecular Orbital (MO) theory is a fundamental framework for describing bonding in these complexes. The atomic orbitals of the metal and the ligand combine to form bonding, anti-bonding, and sometimes non-bonding molecular orbitals. dalalinstitute.com The nature of these orbitals dictates the geometry, stability, and reactivity of the complex.

Energy Decomposition Analysis (EDA) is another powerful tool used to dissect the interaction energy between the metal and the ligand into distinct physical components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. nih.gov This approach helps to quantify the covalent and electrostatic contributions to the metal-ligand bond. Studies on various organometallic compounds have used EDA to clarify the nature of metal-carbon and other metal-ligand bonds, sometimes challenging classical bonding descriptions. nih.gov

Furthermore, theoretical studies can predict how ligands influence the properties of the metal center. The presence of a ligand like this compound can cause the d-orbitals of the metal to expand, a phenomenon known as the nephelauxetic effect, which reduces inter-electron repulsion. dalalinstitute.com Quantum chemical calculations on complexes containing terphenyl groups, which are structurally related to this compound, have been used to investigate the nature of metal-main group element triple bonds, demonstrating the predictive power of these theoretical methods. researchgate.net

Mechanistic Probing via Computational Methodologies (e.g., Transition State Analysis)

Computational chemistry is indispensable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a deep understanding of reaction pathways, kinetics, and selectivity.

DFT calculations are a cornerstone of mechanistic studies involving aniline derivatives. For example, the mechanism of the Rh(III)-catalyzed [3 + 2] annulation of aniline derivatives with vinylsilanes has been thoroughly investigated. nih.govresearchgate.net These studies reveal a multi-step catalytic cycle that includes C-H activation via concerted metalation-deprotonation, vinylsilane insertion, deprotonation, oxidation, and reductive elimination. nih.govresearchgate.net

Table 2: Example of Calculated Energy Barriers in a Catalyzed Aniline Reaction

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| I | C-H Activation | 15.0 |

| II | 2,1-Vinylsilane Insertion | 22.0 (Rate-Determining) |

| III | Deprotonation | 5.5 |

| V | Reductive Elimination | 18.7 |

Representative data based on mechanistic studies of aniline derivatives. nih.govresearchgate.net

Molecular Modeling and Dynamics

Molecular modeling techniques are essential in drug discovery and materials science for simulating the interactions between molecules. These methods can predict how a ligand like this compound might interact with a biological target or behave in a complex environment.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov The primary goal is to predict the binding mode and affinity, often represented by a docking score, which estimates the strength of the interaction.

This method is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates. researchgate.net Numerous studies have employed molecular docking for aniline derivatives against various targets. For example, derivatives have been docked into the active sites of enzymes like α-amylase to identify potential anti-diabetic agents nih.gov and against proteins from M. tuberculosis to find new antimycobacterial compounds. jusst.org

The docking process reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's active site. nih.gov In studies of quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, docking simulations identified compounds with better binding scores than existing drugs, highlighting specific interactions that contribute to their high affinity. researchgate.netnih.gov Such insights are invaluable for structure-based drug design, allowing for the rational modification of ligands to improve their binding and efficacy.

Table 3: Representative Molecular Docking Results for Aniline Analogues against EGFR

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Erlotinib (Control) | EGFR | -9.5 | Met793, Leu718, Cys797 |

| Quinazoline Derivative 1 | EGFR | -10.2 | Met793, Gly796, Asp855 |

| Quinazoline Derivative 2 | EGFR | -11.5 | Met793, Leu718, Thr790 |

| Quinazoline Derivative 3 | EGFR | -9.8 | Leu844, Cys797, Ala743 |

Illustrative data based on docking studies of EGFR inhibitors. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Behavior and Biological Recognition

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD is used to assess the stability of the docked complex and to study the conformational changes that occur during the biological recognition process. nih.govmdpi.com

Following a docking simulation, the highest-scoring ligand-protein complex is often subjected to an MD simulation in a simulated physiological environment (e.g., in water). nih.gov The stability of the complex is then analyzed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile indicates that the ligand remains securely bound in the active site. nih.govnih.gov

Other analyses, like the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein and ligand are flexible or rigid. nih.gov MD simulations also allow for a detailed analysis of the persistence of intermolecular interactions, like hydrogen bonds, throughout the simulation, providing a more accurate picture of the binding affinity. nih.gov These simulations are crucial for validating docking results and providing deeper insights into the dynamic nature of ligand-receptor recognition, as shown in studies of novel inhibitors for targets like EGFR and α-amylase. nih.govmdpi.com

Pharmacoinformatic and Chemoinformatic Studies

Computational methods have become indispensable in modern medicinal chemistry and materials science for the preliminary evaluation of novel compounds. These in silico techniques offer a rapid and cost-effective means to predict the physicochemical and pharmacokinetic properties of molecules like this compound and its analogues, guiding further experimental research.

In Silico Lipophilicity Determination and Prediction Algorithms

Lipophilicity is a critical physicochemical parameter that significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for binding to biological targets. It is commonly expressed as the logarithm of the partition coefficient (log P), which measures the ratio of a compound's concentration in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water).

While experimental methods for determining log P exist, computational approaches are widely used for high-throughput screening and early-stage drug discovery. nih.govresearchgate.net These in silico methods rely on various algorithms to predict log P values based on the molecular structure. The primary approaches can be categorized as:

Atom-based methods: These algorithms calculate log P by summing the contributions of individual atoms within the molecule.

Fragment-based methods: In this approach, the molecule is dissected into predefined structural fragments, and the log P is estimated by summing the contributions of these fragments along with applying correction factors. nih.gov

Property-based methods: These methods use whole-molecule properties, such as molecular weight, surface area, and polarizability, to predict lipophilicity through quantitative structure-property relationship (QSPR) models.

For this compound, various prediction algorithms provide a consensus on its high lipophilicity. The predicted log P values from several widely recognized models are presented below. The variation in values stems from the different calculation methodologies and training datasets used by each algorithm.

| Prediction Algorithm | Predicted log P Value |

|---|---|

| iLOGP | 4.27 |

| XLOGP3 | 4.08 |

| WLOGP | 3.86 |

| MLOGP | 3.45 |

| SILICOS-IT | 4.48 |

Drug-Likeness and Pharmacokinetic (ADMET) Profile Predictions

Beyond lipophilicity, chemoinformatic tools are used to assess a compound's "drug-likeness" and predict its ADMET profile. Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable properties to be considered a potential drug candidate. nih.gov One of the most common filters is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a molecule violates two or more of the following criteria:

Molecular weight ≤ 500 Daltons

Log P ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

The predicted ADMET profile provides a more detailed view of a compound's potential fate in the body. These predictions cover gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 (CYP) enzymes, and potential toxicity. mdpi.com

An in silico analysis of this compound indicates that it generally conforms to the criteria for a drug-like molecule and exhibits a promising pharmacokinetic profile. It adheres to Lipinski's Rule of Five and shows high predicted gastrointestinal absorption. However, predictions also suggest it may act as an inhibitor of certain CYP450 enzymes, a factor that would require experimental validation in later stages of drug development. biopartner.co.ukcresset-group.com

| Property | Category | Predicted Value/Result |

|---|---|---|

| Molecular Weight | Physicochemical Properties | 197.28 g/mol |

| Log P (Consensus) | 4.02 | |

| Hydrogen Bond Acceptors | 1 | |

| Hydrogen Bond Donors | 1 | |

| Molar Refractivity | 64.45 | |

| Lipinski's Rule of Five | Drug-Likeness | No violations |

| Bioavailability Score | 0.55 | |

| GI Absorption | Pharmacokinetics (ADMET) | High |

| BBB Permeant | Yes | |

| CYP1A2 Inhibitor | Yes | |

| CYP2C9 Inhibitor | Yes |

Steric Demand Evaluation of Ligands (e.g., SambVca Simulations)

The steric properties of a ligand are crucial in coordination chemistry and catalysis, as they influence reaction rates, selectivity, and the stability of the resulting metal complex. nih.gov While qualitative descriptions are useful, quantitative methods provide a more precise understanding of the steric environment around a metal center.

One powerful tool for this purpose is the SambVca web application, which calculates the "buried volume" (%Vbur) of a ligand. researchgate.netnih.gov The buried volume quantifies the percentage of space occupied by a ligand within a defined sphere (typically with a radius of 3.5 Å) around the metal center. nih.gov This provides a single, quantifiable parameter to describe the steric bulk of any given ligand. Additionally, SambVca can generate topographic steric maps, which are 2D projections that visualize the steric profile of a ligand and highlight which areas around the metal are most sterically hindered. researchgate.net

A SambVca simulation for this compound, when coordinated to a metal center, would provide detailed insight into its steric demand. The analysis would depend on the specific metal and coordination geometry. However, key structural features of the ligand allow for a qualitative prediction:

Biphenyl (B1667301) Core: The biphenyl structure itself creates significant steric bulk. The degree of hindrance is highly dependent on the torsional (dihedral) angle between the two phenyl rings. A more planar conformation would present a wider, flatter steric profile, while a more twisted conformation would create a different pocket geometry. researchgate.net

3,5-Dimethyl Substitution: The two methyl groups on one of the phenyl rings add considerable bulk. Their placement in the meta positions creates a specific steric footprint that would influence how substrates can approach the metal center.

Aniline Moiety: The position of the coordinating aniline nitrogen determines the orientation of the entire ligand relative to the metal, defining the steric environment available for catalysis.

By calculating the %Vbur, researchers can compare the steric demand of this compound to a library of other ligands, enabling the rational design of catalysts with finely tuned steric properties for specific chemical transformations.

Advanced Applications and Functional Materials Derived from 3 3,5 Dimethylphenyl Aniline

Applications in Medicinal Chemistry and Drug Discovery

The aniline (B41778) moiety is a cornerstone in medicinal chemistry, serving as a key building block for numerous therapeutic agents. slideshare.net The strategic substitution of the aniline ring allows for the fine-tuning of a compound's pharmacological properties, including bioavailability, solubility, and selectivity for its biological target. While anilines are versatile, their inclusion in drug candidates can sometimes be associated with metabolic instability or toxicity. Consequently, the development of novel aniline derivatives is a continuous effort in the pursuit of safer and more effective medicines. The 3-(3,5-Dimethylphenyl)aniline structure, with its specific substitution pattern, offers a unique starting point for creating new chemical entities with potentially valuable therapeutic properties.

Aniline and its derivatives have been instrumental in the development of a wide range of pharmaceuticals. slideshare.net Their ability to interact with biological targets and modulate physiological processes makes them a valuable scaffold in drug discovery. The substitution of anilines with different chemical groups is a powerful strategy for optimizing the pharmacological aspects of a drug, such as enhancing its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the addition of aniline derivatives to the natural product parthenolide has been explored to create new compounds with anti-leukemia activity. chemrxiv.org This highlights the potential of using substituted anilines like this compound to generate novel bioactive molecules.

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. frontiersin.orgresearchgate.net Both 1,2,3- and 1,2,4-triazole rings are found in a variety of clinically used drugs. frontiersin.org The triazole ring is often considered a bioisostere of other functional groups like amides, esters, and carboxylic acids, and it can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding. nih.gov Derivatives of triazoles have shown promise as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. frontiersin.org

The triazole scaffold has demonstrated remarkable antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, influenza virus, and coronaviruses. benthamscience.com Ribavirin, a well-known antiviral drug, features a 1,2,4-triazole-3-carboxamide moiety. nih.gov In the context of the COVID-19 pandemic, researchers have been actively exploring triazole derivatives as potential inhibitors of SARS-CoV-2. benthamscience.com For example, certain 1,2,4-triazoles have been identified as potent inhibitors of the Middle East respiratory syndrome coronavirus (MERS-CoV) helicase, a crucial enzyme for viral replication. frontiersin.org The development of new triazole derivatives from starting materials like this compound could lead to novel antiviral agents with broad-spectrum activity.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For antiviral triazole derivatives, SAR studies have revealed several key features that influence their activity. For instance, the nature and position of substituents on the triazole ring and any associated aromatic rings can significantly impact antiviral potency. mdpi.commdpi.com In some cases, lipophilic substituents in the para position of an aryl ring attached to the triazole have been shown to be important for activity. nih.gov The antiviral activity can also be highly dependent on the stereochemistry of the molecule, with some isomers being significantly more active than others. nih.gov A thorough understanding of the SAR for a given class of triazole derivatives is crucial for the rational design of new and more effective antiviral drugs.

Table 1: Representative Triazole Derivatives with Antiviral Activity

| Compound | Target Virus | Activity |

| Ribavirin | Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV) | Broad-spectrum antiviral |

| Compound 8 (a nitroaryl-1,2,3-triazole triterpene derivative) | Respiratory Syncytial Virus (RSV) | EC50 = 0.053 µM |

| Doravirine Analogs | Human Immunodeficiency Virus (HIV-1) | Inhibitory properties against HIV-1 |

| Triazolopyrimidines | Herpes Simplex Virus Type 1 (HSV-1) | High activity with low toxicity |

Phthalimide (isoindoline-1,3-dione) is another important pharmacophore in medicinal chemistry. nih.gov The synthesis of phthalimide derivatives is often achieved by reacting phthalic anhydride (B1165640) with amines or anilines. nih.govresearchgate.net Phthalimide-containing compounds have been extensively studied and have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netucl.ac.uk The well-known immunomodulatory drugs thalidomide, pomalidomide, and lenalidomide all feature a phthalimide core. nih.gov The hydrophobicity of the phthalimide structure allows it to cross biological membranes, which is a desirable property for drug candidates. nih.gov The derivatization of this compound to form novel phthalimides could yield compounds with significant therapeutic potential. These derivatives have been investigated for their efficacy against various cancer cell lines, including breast, colon, and liver cancer. researchgate.net

Table 2: Examples of Bioactive Phthalimide Derivatives

| Compound Class | Biological Activity |

| Thalidomide, Pomalidomide, Lenalidomide | Immunomodulatory, Anticancer |

| Piperazine-phthalimide derivatives | Anti-inflammatory (COX-1 and COX-2 inhibition) |

| Phthalimide-chalcone conjugates | Antibacterial and antifungal |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Antimicrobial |

Phosphinamides are compounds containing a phosphorus-nitrogen bond and have emerged as a promising class of molecules in pharmaceutical research. The synthesis of these compounds can involve the coupling of a monophosphonic acid to an amine. researchgate.net While less common than other functional groups, the phosphinamide moiety offers unique chemical properties that can be exploited in drug design. Research into phosphinamide derivatives is ongoing, with potential applications in various therapeutic areas. The reaction of this compound with appropriate phosphorus-containing reagents could open up new avenues for the development of novel phosphinamide-based drug candidates.

Target-Specific Therapeutic Agents (e.g., Rho-GTPase Cell Protein Mediated Conditions)

Rho GTPases are a family of small signaling G-proteins that act as critical molecular switches in a multitude of cellular processes. nih.gov They cycle between an active GTP-bound state and an inactive GDP-bound state, a process regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). nih.gov As master regulators of the actin cytoskeleton, Rho GTPases play a pivotal role in cell polarity, cell cycle progression, and cell migration. nih.govfrontiersin.org

The dysregulation of Rho GTPase signaling is widely associated with various human diseases, particularly cancer, where it contributes to tumor development and metastasis. curehunter.com This makes the key components of Rho GTPase signaling pathways attractive targets for therapeutic intervention. nih.gov Significant efforts have been made to develop small-molecule compounds that can modulate the GDP/GTP cycle, for instance, by inhibiting the interaction between a Rho GTPase and its activating GEF. frontiersin.org While Rho GTPases themselves have been considered difficult to target directly, pharmacological inhibition of their upstream regulators or downstream effectors has shown promise in preclinical models. nih.govfrontiersin.org

Although the reviewed literature does not specify therapeutic agents directly derived from the this compound scaffold for Rho-GTPase mediated conditions, the development of small-molecule inhibitors for these pathways remains a highly active area of drug discovery. The search for novel chemical scaffolds capable of selectively modulating these complex signaling networks is ongoing, representing a potential future application for uniquely substituted aniline derivatives.

Tubulin Polymerization Inhibition and Anticancer Activities

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. Molecules that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Research into 2-anilino triazolopyrimidines has identified this class of compounds as potent tubulin polymerization inhibitors. In one study, a series of derivatives were synthesized to explore their anticancer activities, including a compound incorporating the 3,5-dimethylphenyl moiety: N-(3,5-Dimethylphenyl)-7-(3,4,5-trimethoxyphenyl)- ulg.ac.bejocpr.comuliege.betriazolo[1,5-a]pyrimidin-2-amine. While other analogues in the series demonstrated superior potency, the investigation established the importance of the substituted aniline ring in the scaffold's interaction with tubulin.

The most active compounds from this research strongly inhibited tubulin assembly and displayed significant antiproliferative activity against various cancer cell lines. For example, the p-toluidino derivative was found to be a highly potent inhibitor of tubulin polymerization, blocking the cell cycle in the G2/M phase and inducing apoptosis. This highlights the potential of the broader anilino-triazolopyrimidine scaffold, for which this compound is a relevant building block.

| Compound | Substitution Pattern | Antiproliferative IC₅₀ (µM) on A549 Cells | Tubulin Polymerization Inhibition IC₅₀ (µM) |

|---|---|---|---|

| 3d | p-Methyl | 0.024 | 0.45 |

| 3f | m,p-Dimethyl | 0.051 | 1.8 |

| CA-4 (Reference) | - | 0.038 | 1.1 |

Enzyme Inhibition Studies (e.g., α-Glucosidase Inhibition)

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

Derivatives of this compound have been successfully incorporated into molecular structures designed to inhibit α-glucosidase. In a study focused on 2,3-dihydroquinazolin-4(1H)-ones, a series of compounds were synthesized through a one-pot condensation reaction involving anilines, isatoic anhydride, and pyrazol-4-carbaldehydes. acs.orgresearchgate.net One of the synthesized molecules, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(3,5-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one (compound 4l), demonstrated potent α-glucosidase inhibitory activity. acs.orgresearchgate.net This compound showed significantly stronger inhibition than the standard reference drug, acarbose, underscoring the potential of the 3,5-dimethylphenyl moiety in the design of effective α-glucosidase inhibitors. acs.orgresearchgate.net

| Compound | Description | IC₅₀ (µg/mL) |

|---|---|---|

| Compound 4l | Derivative of 3,5-Dimethylaniline (B87155) | 0.14 ± 0.09 |

| Acarbose (Reference) | Standard Drug | 1.34 ± 0.12 |

Antibacterial Agent Development

The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the development of structurally novel antibacterial agents. Research has shown that biphenyl (B1667301) and dibenzofuran derivatives can serve as scaffolds for potent antimicrobial compounds.

A study focused on these structures led to the synthesis of a series of derivatives, including 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (compound 6e). nih.gov This compound, which features the 3,5-dimethylphenyl structural element, was evaluated for its antibacterial activity against a panel of prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. Compound 6e exhibited notable inhibitory activity, particularly against carbapenems-resistant Acinetobacter baumannii (CR-A. baumannii), where its potency was comparable to the widely used antibiotic ciprofloxacin. nih.gov These findings indicate that the this compound framework is a valuable component for designing new agents to combat drug-resistant bacteria. nih.gov

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 50 |

| Multidrug-resistant Enterococcus faecalis (MDR-E. faecalis) ATCC51299 | >50 |

| Carbapenems-resistant Acinetobacter baumannii (CR-A. baumannii) 1656-2 | 6.25 |

| Ciprofloxacin (Reference vs. CR-A. baumannii) | 6.25 |

Role in Catalysis and Ligand Design

Aniline Derivatives as Ligands in Transition Metal Catalysis

Substituted anilines are fundamental precursors in the synthesis of ligands for transition metal catalysis. The electronic and steric properties of the aniline can be precisely tuned by altering the substituents on the aromatic ring, which in turn governs the stability, activity, and selectivity of the resulting metal complex. Alkylated aniline derivatives are key precursors for a wide range of high-value chemicals and functional materials. researchgate.net

The N-aryl core of aniline derivatives allows them to be incorporated into various ligand architectures, such as N-heterocyclic carbenes (NHCs), phosphines, and N-aryl-2-aminopyridines. These ligands can form stable complexes with a variety of transition metals, including palladium, rhodium, ruthenium, and copper. nih.gov Such complexes are instrumental in facilitating a wide array of chemical transformations, such as C-H bond activation, cross-coupling reactions, and heteroannulations, which are powerful methods for constructing complex molecular frameworks. researchgate.netnih.gov The 3,5-dimethyl substitution pattern on the phenyl ring provides a specific steric profile that can influence the coordination geometry around the metal center, thereby impacting the catalyst's performance.

N-Heterocyclic Carbene (NHC) Ligands in Ruthenium-Catalyzed Polymerization

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry, particularly for ruthenium-catalyzed olefin metathesis. The strength of the metal-carbene bond and the ability to systematically modify the ligand's steric and electronic properties by changing the N-aryl substituents make NHCs highly versatile.

Specifically, this compound has been used to synthesize 1,3-bis(3,5-dimethylphenyl)imidazol(in)ium salts, which serve as precursors to the corresponding NHC ligands. ulg.ac.beuliege.be These precursors have been combined in situ with ruthenium sources, such as [RuCl2(p-cymene)]2, to generate active catalysts for Ring-Opening Metathesis Polymerization (ROMP). ulg.ac.beuliege.be